molecular formula C7H15NO2 B7909851 (2R)-2-(dimethylazaniumyl)-3-methylbutanoate

(2R)-2-(dimethylazaniumyl)-3-methylbutanoate

Cat. No.: B7909851
M. Wt: 145.20 g/mol
InChI Key: APGLTERDKORUHK-ZCFIWIBFSA-N
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Description

(2R)-2-(dimethylazaniumyl)-3-methylbutanoate is a chiral compound with a positively charged nitrogen atom. It is an important molecule in various chemical and biological processes due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(dimethylazaniumyl)-3-methylbutanoate typically involves the reaction of a suitable precursor with dimethylamine under controlled conditions. The reaction is often carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-50°C. The reaction mixture is then purified using techniques like crystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(dimethylazaniumyl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-(dimethylazaniumyl)-3-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R)-2-(dimethylazaniumyl)-3-methylbutanoate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The positively charged nitrogen atom plays a crucial role in binding to negatively charged sites on these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-(dimethylazaniumyl)-2-methylbutanoate
  • (2R)-2-(dimethylazaniumyl)-3-[(3-methylphenyl)carbamoyl]propanoate

Uniqueness

(2R)-2-(dimethylazaniumyl)-3-methylbutanoate is unique due to its specific chiral configuration and the presence of a dimethylazaniumyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2R)-2-(dimethylazaniumyl)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGLTERDKORUHK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)[O-])[NH+](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)[O-])[NH+](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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